molecular formula C23H18N2O3 B11099130 N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

Cat. No.: B11099130
M. Wt: 370.4 g/mol
InChI Key: VOPQXETUBYOWAO-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropene ring, nitrophenyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves multiple steps, including the formation of the cyclopropene ring and the introduction of the nitrophenyl and diphenyl groups. One common method involves the reaction of 2-methyl-5-nitrobenzaldehyde with diphenylacetylene in the presence of a strong base to form the cyclopropene ring. The resulting intermediate is then reacted with a suitable amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is unique due to its cyclopropene ring, which imparts distinct chemical reactivity and biological properties. The combination of the nitrophenyl and diphenyl groups further enhances its versatility in various applications.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-15-12-13-18(25(27)28)14-19(15)24-23(26)22-20(16-8-4-2-5-9-16)21(22)17-10-6-3-7-11-17/h2-14,22H,1H3,(H,24,26)

InChI Key

VOPQXETUBYOWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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